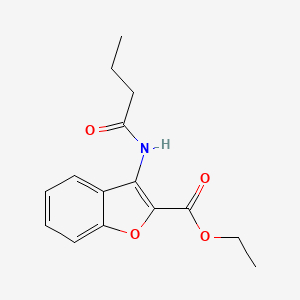

ethyl 3-butanamido-1-benzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(butanoylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-7-12(17)16-13-10-8-5-6-9-11(10)20-14(13)15(18)19-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJFGAJRYUCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Chemical Characterization

Synthetic Pathways to 3-Amido-1-Benzofuran-2-Carboxylates

The synthesis of ethyl 3-butanamido-1-benzofuran-2-carboxylate is not explicitly detailed in readily available scientific literature. However, a plausible and conventional synthetic route can be proposed based on established methods for the preparation of 3-amido-1-benzofuran-2-carboxylates. The most common approach involves the acylation of a 3-amino-1-benzofuran-2-carboxylate precursor.

The key starting material for this synthesis is ethyl 3-amino-1-benzofuran-2-carboxylate . This precursor can be acylated using a suitable butanoylating agent, such as butanoyl chloride or butyric anhydride , in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid or butyric acid byproduct generated during the reaction. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane, chloroform, or tetrahydrofuran, at room temperature or with gentle heating.

The general reaction scheme is as follows:

A representative synthetic scheme for the formation of this compound via acylation of ethyl 3-amino-1-benzofuran-2-carboxylate.

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Spectroscopic Data and Structural Elucidation

While the specific spectroscopic data for this compound are not available in published literature, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic protons on the benzofuran (B130515) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The amide N-H proton would likely appear as a broad singlet. The protons of the butanamido side chain would exhibit characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and amide groups in the range of 160-180 ppm. The aromatic carbons of the benzofuran core would resonate between 110 and 160 ppm. The carbons of the ethyl ester and the butanamido side chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absorption bands of its key functional groups. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ethyl ester. The amide functionality would show a characteristic C=O stretching band (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending band (Amide II band) around 1520-1550 cm⁻¹. A broad absorption in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the amide group. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, cleavage of the butanamido side chain, and fragmentation of the benzofuran ring.

Computational and Theoretical Investigations of Ethyl 3 Butanamido 1 Benzofuran 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of ethyl 3-butanamido-1-benzofuran-2-carboxylate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. aip.orgphyschemres.org By optimizing the molecular structure of this compound, its most stable three-dimensional arrangement (the ground state) can be determined. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. researchgate.netjetir.org

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), provide a balance of accuracy and computational efficiency for organic molecules. aip.orgresearchgate.net The optimized geometry is confirmed by frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. aip.org For the benzofuran (B130515) core of the target molecule, DFT studies on similar structures, like 1-benzofuran-2-carboxylic acid, have shown excellent agreement between calculated and experimental X-ray diffraction data. researchgate.netresearchgate.net

The electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. Properties such as dipole moment and charge distribution are calculated to provide a quantitative measure of the molecule's polarity.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Similar Benzofuran Structures)

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C2-C3 | 1.38 | Dihedral Angle | C8-C3-N-C9 | ~180 |

| C3-N | 1.41 | C2-O1-C7-C6 | ~0 | ||

| N-C9 | 1.37 | Bond Angle | C2-C3-N | 125.5 | |

| C9=O | 1.24 | C3-N-C9 | 128.0 | ||

| C2-C(O)O | 1.48 | O1-C2-C3 | 110.0 |

Note: These values are representative and based on published data for analogous benzofuran structures. Specific calculations for this compound would be required for precise values.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govic.ac.uk

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. jetir.orgnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. jetir.org

For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. Typically in benzofuran derivatives, the HOMO is delocalized over the benzofuran ring system, while the LUMO may be centered on either the ring or the electron-withdrawing carboxylate and amide groups. This distribution determines the most probable sites for electrophilic and nucleophilic attack. researchgate.netic.ac.uk

Table 2: Representative Frontier Molecular Orbital Energies for Benzofuran Derivatives

| Parameter | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Source: Illustrative data adapted from DFT calculations on 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) maps are visual tools used to understand the charge distribution and predict the reactive sites of a molecule. physchemres.orgjetir.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. physchemres.org

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. Hydrogen atoms bonded to electronegative atoms often appear in these regions. physchemres.org

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potentials (red) around the carbonyl oxygen atoms of the ester and amide groups, as well as the furan (B31954) oxygen. These are the primary sites for interactions with electrophiles or for hydrogen bonding. Positive potentials (blue) would be expected around the amide N-H proton, making it a potential hydrogen bond donor site. This analysis is invaluable for predicting intermolecular interactions, such as those involved in crystal packing or receptor binding. jetir.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological target). nih.govresearchgate.net

For a flexible molecule like this compound, which has several rotatable bonds in its ethyl and butanamido side chains, MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution or how it might adapt its shape to fit into a protein's active site. researchgate.net Simulations can reveal stable intramolecular hydrogen bonds and quantify the molecule's interactions with solvent molecules, providing a more realistic picture of its behavior than gas-phase quantum calculations alone. nih.gov

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

By calculating the energies of all species involved in a reaction, a complete energy profile can be constructed. DFT is a common method for these calculations. nih.govnih.gov The key parameters derived from this profile are:

Reaction Free Energy (ΔGrxn): The difference in free energy between the products and reactants. A negative value indicates a thermodynamically favorable (spontaneous) reaction.

Activation Barrier (ΔG‡): The difference in free energy between the transition state and the reactants. This barrier determines the reaction rate; a lower barrier corresponds to a faster reaction.

For the synthesis of this compound, which could be formed by the acylation of ethyl 3-amino-1-benzofuran-2-carboxylate, computational modeling could elucidate the reaction mechanism. nih.gov It could compare different potential pathways, determine the structure of the highest-energy transition state, and calculate the activation energy. This information is highly valuable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and efficiency. nih.govsemanticscholar.org

Transition State Characterization and Mechanistic Validation

The synthesis of this compound and related benzofuran derivatives often proceeds through complex reaction mechanisms involving several intermediate and transition states. Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to elucidate these pathways, characterize the transition states, and validate the proposed mechanisms. globethesis.com While a specific computational study on the transition state for the synthesis of this compound is not extensively documented in the literature, mechanistic insights can be drawn from studies on analogous benzofuran syntheses.

One common route to 2,3-substituted benzofurans involves the coupling of a substituted phenol (B47542) with a suitable reagent, followed by cyclization. For instance, the synthesis might proceed via an initial O-alkylation of a 2-hydroxybenzonitrile (B42573) derivative, followed by an intramolecular cyclization. The transition state for this cyclization step is of particular interest as it determines the reaction rate and stereoselectivity.

Computational studies on similar reactions have proposed various mechanistic pathways, often involving transition metal catalysts. globethesis.com For example, in a palladium-catalyzed synthesis of 5-hydroxybenzofuran derivatives, the reaction mechanism was found to proceed through a series of steps including C-H activation, coordination, and reductive elimination. globethesis.com The transition states for each of these elementary steps can be located on the potential energy surface, and their geometries and energies provide crucial information about the reaction kinetics and thermodynamics.

A hypothetical transition state for the intramolecular cyclization step in the synthesis of this compound would likely involve the formation of the C-O bond of the furan ring. The geometry of this transition state would show the interacting atoms in close proximity, with bond lengths and angles intermediate between those of the reactant and the product. The energy of this transition state, relative to the reactants, represents the activation energy barrier for the reaction.

Table 1: Hypothetical Transition State Parameters for Benzofuran Ring Closure

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (ΔG‡) | 25 kcal/mol |

| Key Bond Distance (C-O) | 2.1 Å |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from transition state calculations.

Mechanistic validation is achieved by comparing the computationally predicted reaction outcomes with experimental observations. For instance, if a particular reaction pathway is predicted to have a significantly lower activation energy barrier than alternative pathways, it is likely to be the dominant mechanism. Furthermore, computational studies can predict the formation of byproducts, which can then be experimentally verified to lend further support to the proposed mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.comnih.gov For benzofuran derivatives, including this compound, QSAR studies can be instrumental in predicting their potential therapeutic activities and guiding the design of new, more potent analogs. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule. Descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study on benzofuran derivatives would involve the following steps:

Data Set Selection: A series of benzofuran compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. eurjchem.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques, such as cross-validation and external test sets. eurjchem.com

For instance, a QSAR study on a series of benzofuran derivatives as inhibitors of a particular enzyme might yield a model like the following hypothetical equation:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_count + 2.1

This equation suggests that the inhibitory activity (expressed as pIC₅₀) is positively correlated with hydrophobicity (LogP) and the number of hydrogen bond donors (HD_count), and negatively correlated with molecular weight (MW).

Table 2: Example QSAR Model Parameters for Benzofuran Derivatives

| Descriptor | Coefficient | Contribution |

| LogP | 0.5 | Positive |

| Molecular Weight (MW) | -0.2 | Negative |

| Hydrogen Bond Donors | 1.5 | Positive |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Such a model, once validated, can be used to predict the biological activity of new, unsynthesized benzofuran derivatives, including this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted activity, thereby accelerating the drug discovery process. eurjchem.comnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net For this compound, molecular docking studies can provide valuable insights into its potential biological targets and the specific molecular interactions that govern its binding affinity. nih.govnih.govacs.org

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the active site of the receptor. The scoring function then estimates the binding affinity for each of these poses, and the pose with the best score is predicted as the most likely binding mode.

For a benzofuran derivative like this compound, a molecular docking study would typically proceed as follows:

Receptor and Ligand Preparation: The 3D structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: The ligand is docked into the active site of the receptor using a docking program. The program's search algorithm explores various conformations and orientations of the ligand.

Pose Analysis and Scoring: The generated binding poses are evaluated and ranked by the scoring function. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For example, a docking study of this compound into the active site of a hypothetical kinase enzyme might reveal that the benzofuran core forms hydrophobic interactions with a specific pocket, while the butanamido group acts as a hydrogen bond donor and acceptor with key residues in the active site.

Table 3: Predicted Interactions from a Hypothetical Molecular Docking Study

| Ligand Moiety | Interacting Residue | Interaction Type |

| Benzofuran ring | Phe123, Leu45 | Hydrophobic |

| Carbonyl oxygen (ester) | Arg67 | Hydrogen Bond |

| Amide NH | Asp89 | Hydrogen Bond |

| Amide C=O | Ser90 | Hydrogen Bond |

Note: This table illustrates the type of data that can be obtained from a molecular docking study and is based on a hypothetical scenario.

The results of molecular docking studies can be used to:

Predict the biological activity of a compound against a specific target. nih.gov

Elucidate the mechanism of action of a drug molecule.

Guide the design of new ligands with improved binding affinity and selectivity. researchgate.netnih.govacs.org

By providing a detailed picture of the ligand-receptor interactions at the atomic level, molecular docking serves as an indispensable tool in modern drug discovery and design.

Structure Activity Relationship Sar Studies of Butanamido Benzofuran 2 Carboxylate Derivatives

Impact of the Butanamido Side Chain Modifications on Biological Activity

The butanamido side chain at the C-3 position of the benzofuran (B130515) ring is a critical determinant of the biological activity of these molecules. Alterations to this side chain, including changes in its length, branching, and the introduction of terminal substituents, can significantly modulate the compound's interaction with biological targets.

Effects of Chain Length and Branching within the Amide Moiety

While direct studies systematically evaluating the chain length of the 3-amido group from one to four carbons (methanamido to butanamido) on the ethyl 1-benzofuran-2-carboxylate scaffold are not extensively documented in publicly available literature, research on closely related 3-acylamino-benzofuran-2-carboxamide derivatives provides valuable insights. A study focusing on 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives revealed that the length of the amino acid side chain influences the compound's biological profile. researchgate.net

For instance, comparing a glycinamido (one-carbon linker) to a β-alanamido (two-carbon linker) derivative showed variations in anti-inflammatory and antimicrobial activities. researchgate.net This suggests that the spatial orientation and flexibility conferred by the amide side chain are crucial for target engagement. It can be inferred that extending the chain to a butanamido group would further alter the molecule's conformational flexibility and lipophilicity, which are key factors in its pharmacokinetic and pharmacodynamic properties.

Branching within the amide moiety is another important factor. The introduction of alkyl groups on the acyl chain, such as in an isobutanamido derivative, would increase steric bulk. This can either enhance binding by promoting a specific, more active conformation or hinder it by preventing access to the binding site. The optimal chain length and branching pattern are therefore highly dependent on the specific biological target.

Table 1: Inferred Impact of Amide Chain Length on Biological Activity

| Amide Side Chain | Chain Length | Expected Impact on Properties | Potential Biological Consequence |

|---|---|---|---|

| Acetamido | C2 | Lower lipophilicity, less flexibility | May favor interactions with polar binding sites |

| Propanamido | C3 | Moderate lipophilicity and flexibility | Balanced properties for cell permeability and target binding |

| Butanamido | C4 | Increased lipophilicity, greater flexibility | Enhanced membrane permeability, potential for stronger hydrophobic interactions |

Influence of Terminal Substituents on the Butanamido Group

The introduction of terminal substituents on the butanamido group offers a wide scope for modifying the pharmacological properties of the parent compound. Research on related 3-substituted-benzofuran-2-carboxylic esters has shown that the nature of the substituent at the 3-position significantly impacts biological activity. nih.gov For example, the introduction of a sulfur atom within the side chain was found to markedly improve potency in a series of ischemic cell death inhibitors. nih.gov

Specifically, a derivative bearing a 4-nitro-phenylsulfanyl group on an acetylamino side chain at the 3-position exhibited high potency. nih.gov This highlights the importance of electronic and steric factors of terminal substituents. A terminal phenyl ring, for instance, can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. The electronic nature of substituents on this terminal ring (e.g., electron-donating or electron-withdrawing groups) can further fine-tune these interactions.

Table 2: Influence of Terminal Substituents on a 3-Acylamino Side Chain

| Terminal Substituent | Potential Interactions | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-nitro-phenylsulfanyl | Hydrogen bonding, dipole-dipole interactions, potential for π-stacking | Markedly improved inhibitory potency | nih.gov |

| Pyridin-2-ylsulfanyl | Hydrogen bonding, potential for metal coordination | High potency | nih.gov |

| Phenyl | Hydrophobic interactions, π-π stacking | Can enhance binding affinity depending on the target | Inferred from general SAR principles |

Influence of Substitutions on the Benzofuran Ring System

Positional and Electronic Effects of Aromatic Ring Substituents (e.g., Halogens, Methoxy (B1213986), Nitro)

The position and electronic nature of substituents on the benzene (B151609) portion of the benzofuran ring are critical for determining the biological activity of the molecule. For example, in a study of 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester, the presence of a chlorine atom at the 4-position was associated with high potency as an ischemic cell death inhibitor. nih.gov This suggests that an electron-withdrawing group at this position is favorable for this specific activity.

In other series of benzofuran derivatives, the introduction of methoxy groups, which are electron-donating, has also been shown to enhance biological activity, albeit for different targets. The position of the methoxy group is also crucial. Similarly, nitro groups, which are strongly electron-withdrawing, can significantly alter the electronic distribution of the benzofuran ring and introduce potential for specific interactions, such as hydrogen bonding.

Table 3: Effect of Benzofuran Ring Substituents on Biological Activity

| Substituent | Position | Electronic Effect | Impact on Activity | Reference |

|---|---|---|---|---|

| Chloro | 4 | Electron-withdrawing | Associated with high potency | nih.gov |

| Methoxy | General | Electron-donating | Can enhance activity depending on target and position | Inferred from general benzofuran SAR |

Stereochemical Aspects and Their Contribution to Biological Potency

This stereoselectivity arises from the three-dimensional nature of drug-target interactions. The binding site of a biological target, such as an enzyme or receptor, is itself chiral. Consequently, one enantiomer may fit into the binding site more effectively than the other, leading to a more potent biological response. This differential interaction can affect not only the potency but also the metabolism and toxicity of the compound. For many classes of compounds, stereochemistry is a critical driver of both potency and pharmacokinetic properties.

Computational and Chemoinformatic Approaches to SAR Elucidation of Butanamido-Benzofuran-2-carboxylate Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific computational or chemoinformatic studies focused on the structure-activity relationships (SAR) of ethyl 3-butanamido-1-benzofuran-2-carboxylate or its direct derivatives. Research employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or pharmacophore mapping is not publicly available for this specific chemical class.

While computational studies are prevalent for other classes of benzofuran derivatives, such as benzofuran-2-carboxylic acids or compounds with different substitution patterns, the strict focus of this article on butanamido-benzofuran-2-carboxylate derivatives precludes the inclusion of that data. The unique structural arrangement of the butanamido group at the C-3 position and the ethyl carboxylate at the C-2 position defines a specific chemical space for which dedicated computational SAR analyses have not been published.

Therefore, it is not possible to provide detailed research findings or data tables on the computational and chemoinformatic approaches to SAR elucidation for this particular compound series based on the available scientific literature.

Mechanistic Insights into in Vitro Biological Activities of Ethyl 3 Butanamido 1 Benzofuran 2 Carboxylate Analogues

In Vitro Anticancer Mechanisms

Benzofuran (B130515) derivatives have shown significant potential as anticancer agents through various mechanisms, including the modulation of critical signaling pathways, direct cytotoxicity against cancer cells, and inhibition of specific enzymes involved in tumor progression. rsc.orgnih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Transcriptional Activity and Translocation (In Vitro)

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating cellular processes such as inflammation, immune response, and cell survival. nih.gov Its dysregulation is implicated in numerous cancers, making it an attractive target for therapeutic intervention. nih.gov Certain benzofuran derivatives have been identified as inhibitors of the NF-κB signaling pathway. nih.gov

The mechanism of inhibition often involves preventing the activation cascade that leads to NF-κB's translocation to the nucleus. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. nih.gov This frees NF-κB to move into the nucleus and initiate gene expression. nih.gov

Studies on heterocyclic/benzofuran hybrids have shown that they can significantly inhibit the phosphorylation levels of key proteins in this pathway, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, in a dose-dependent manner in LPS-stimulated RAW264.7 cells. nih.gov By blocking this phosphorylation cascade, these compounds effectively prevent NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory and survival genes. nih.govnih.gov This inhibitory action on a central signaling pathway underscores a key mechanism behind the anticancer potential of this class of compounds. nih.gov

Cytotoxic Activity against Human Cancer Cell Lines (In Vitro) with Mechanistic Hypotheses

Analogues of ethyl 3-butanamido-1-benzofuran-2-carboxylate have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines in vitro. mdpi.comrsc.org The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with numerous derivatives showing activity in the low micromolar range. nih.gov

The proposed mechanisms for this cytotoxicity are diverse. One primary hypothesis is the induction of apoptosis, or programmed cell death. For instance, certain benzofuran-isatin conjugates were shown to induce apoptosis in SW-620 colon cancer cells, a process confirmed by the increased expression of cleaved PARP and the downregulation of the anti-apoptotic protein Bcl2. nih.gov Other benzofuran derivatives have been found to trigger cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation. nih.govnih.gov The structural features of these molecules, such as substitutions at the C-2 position or the presence of halogen atoms, have been noted as critical determinants of their cytotoxic potency and selectivity toward cancer cells over normal cells. nih.gov

| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-isatin conjugate (5d) | SW-620 | Colorectal Adenocarcinoma | 6.5 | nih.gov |

| Benzofuran-isatin conjugate (5a) | SW-620 | Colorectal Adenocarcinoma | 8.7 | nih.gov |

| Benzofuran derivative (S6) | HeLa | Cervical Cancer | - (Most sensitive) | nih.gov |

| Benzofuran derivative (S6) | HepG2 | Liver Cancer | - (Most sensitive) | nih.gov |

| Coumarin-benzofuran hybrid (14) | MCF-7 | Breast Adenocarcinoma | 0.07-2.94 | nih.gov |

| Halogenated Benzofuran (1) | HL60 | Promyelocytic Leukemia | 0.1 | nih.gov |

| Halogenated Benzofuran (1) | K562 | Chronic Myelogenous Leukemia | 5.0 | nih.gov |

| Benzofuran hybrid (13g) | MCF-7 | Breast Adenocarcinoma | 1.287 | rsc.org |

| Benzofuran hybrid (12) | HeLa | Cervical Cancer | 1.06 | rsc.org |

| Benzofuran hybrid (12) | SiHa | Cervical Cancer | 1.10 | rsc.org |

Inhibition of Specific Kinases or Enzymes (e.g., c-Met, α-glucosidase) (In Vitro)

Beyond general cytotoxicity, the anticancer activity of benzofuran derivatives has been linked to the inhibition of specific protein kinases that are often overexpressed or hyperactivated in cancer cells. benthamdirect.com These enzymes are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov

For example, a small-molecule benzofuran derivative, designated S6, was identified as a novel and selective inhibitor of Aurora B kinase, a key protein in mitosis. nih.gov Its inhibition leads to errors in cell division and subsequent cell death. nih.gov Other studies have identified benzofuran-based hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values comparable to the reference drug gefitinib. rsc.org Furthermore, different series of benzofuran derivatives have been designed and synthesized to act as multi-kinase inhibitors or as specific inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating the versatility of the benzofuran scaffold in targeting various enzymatic drivers of cancer. nih.govtandfonline.com

| Compound Type | Target Enzyme/Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzofuran-based hybrid (26) | EGFR Kinase | 0.93 | rsc.org |

| Benzofuran derivative (S6) | Aurora B Kinase | - (Binds and inhibits) | nih.gov |

| Piperazine-benzofuran hybrid (9h) | CDK2 | 0.0409 (40.91 nM) | tandfonline.com |

| Piperazine-benzofuran hybrid (11d) | CDK2 | 0.0417 (41.70 nM) | tandfonline.com |

In Vitro Antimicrobial Mechanisms

In addition to their anticancer properties, benzofuran derivatives have emerged as a promising class of antimicrobial agents. ijpbs.com Their structural framework serves as a versatile pharmacophore for the development of new drugs to combat bacterial and fungal pathogens. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (In Vitro)

Analogues of this compound have shown notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can vary, but some derivatives are thought to function as E. coli DNA gyrase B enzyme suppressors. researchgate.net

Studies have demonstrated the efficacy of these compounds against common pathogens and drug-resistant strains. esisresearch.org For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered structural analogues, inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains), Enterococcus faecalis, and Streptococcus pyogenes with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov Other research on benzofuran derivatives containing disulfide moieties revealed remarkable activity against plant pathogens like Xanthomonas oryzae, with EC50 values significantly lower than conventional bactericides. nih.govacs.org The specific substitutions on the benzofuran ring, such as hydroxyl groups at the C-6 position, have been found to greatly influence the antibacterial potency and spectrum. nih.gov

| Compound Type | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | Gram-Negative | 0.28 (EC₅₀) | nih.govacs.org |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | Gram-Negative | 0.56 (EC₅₀) | nih.govacs.org |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas axonopodis pv. citri (Xac) | Gram-Negative | 10.43 (EC₅₀) | nih.govacs.org |

| Benzofuran-carbohydrazide (3) | M. tuberculosis H37Rv | N/A (Acid-fast) | 8 | nih.gov |

| Benzofuran-carbohydrazide (4) | M. tuberculosis H37Rv | N/A (Acid-fast) | 2 | nih.gov |

| Benzofuran derivative (15, 16) | Various bacterial strains | Both | 0.78-3.12 (MIC₈₀) | nih.gov |

| 1,3-bis(aryloxy)propan-2-amine (CPD20, CPD22) | S. aureus, E. faecalis, S. pyogenes | Gram-Positive | 2.5-10 | nih.gov |

Antifungal Activity against Specific Fungal Pathogens (In Vitro)

The benzofuran scaffold is also integral to compounds exhibiting potent in vitro antifungal activity. nih.gov These derivatives have been tested against a variety of human and plant fungal pathogens, demonstrating significant inhibitory effects. nih.gov

One proposed mechanism of action for certain benzofuran derivatives is the inhibition of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net Research has highlighted the effectiveness of various substituted benzofuran-2-carboxylic acid esters and amides acting through this mechanism. researchgate.net In vitro screening of newly synthesized benzofuran derivatives has shown activity against fungi such as Candida albicans, a common human pathogen. nih.govimjst.org For example, a series of benzofuran ketoxime derivatives showed good activity against C. albicans, with one compound being particularly active against S. aureus. nih.gov Similarly, other studies have reported the antifungal potential of benzofuran derivatives against phytopathogenic fungi like Fusarium oxysporum. rsc.org

| Compound Type | Fungal Pathogen | Activity (MIC in µg/mL unless noted) | Reference |

|---|---|---|---|

| Benzofuran ketoxime (38) | Candida albicans | Good activity | nih.gov |

| Thiazolo[3,2-a]benzimidazole derivative (4b) | Various fungi | Potential activity | nih.gov |

| Thiazolo[3,2-a]benzimidazole derivative (4d) | Various fungi | Potential activity | nih.gov |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8) | Candida krusei | 31.25 | esisresearch.org |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8) | Candida albicans isolate | 31.25 | esisresearch.org |

In Vitro Analgesic and Anti-inflammatory Action Mechanisms

Analogues of this compound have demonstrated notable analgesic and anti-inflammatory properties in various in vitro assays. The primary mechanisms underpinning these activities involve the modulation of key enzymatic pathways responsible for the inflammatory cascade.

A significant body of research points to the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes as a key mechanism. nih.govacs.orgnih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. Certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, for instance, have been identified as potent inhibitors of both COX and 5-LOX. nih.gov Notably, many of these compounds exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.govacs.orgnih.gov This COX-2 selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects that can accompany non-selective COX inhibition.

Further mechanistic studies on heterocyclic/benzofuran hybrids have revealed that their anti-inflammatory effects also stem from the regulation of major inflammatory signaling pathways. mdpi.comnih.gov In cellular models using lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, active compounds have been shown to significantly suppress the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This inhibition is linked to the downregulation of pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and COX-2. The molecular mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov Specifically, potent analogues have been observed to inhibit the phosphorylation of key proteins in these pathways, such as IκBα, p65, ERK, JNK, and p38, thereby preventing the downstream cascade that leads to an inflammatory response. mdpi.com

Table 1: In Vitro Anti-inflammatory Mechanisms of Benzofuran Analogues

| Compound Class | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans | Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) | Dual enzymatic inhibition; selective for COX-2 | nih.govacs.orgnih.gov |

In Vitro Anticonvulsant Mechanisms and Pharmacophore Requirements

The structural features of benzofuran derivatives, particularly those incorporating an amide moiety, align with established pharmacophore models for anticonvulsant activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target and trigger a response.

For anticonvulsant compounds, a widely recognized pharmacophore includes several key features: (i) a hydrophobic aryl ring, which provides a crucial anchoring point to the receptor; (ii) a hydrogen bonding domain; (iii) an electron donor system; and (iv) a second hydrophobic site that can influence the compound's metabolic profile. researchgate.net Benzofuran-acetamide analogues fit this model well, with the benzofuran ring system acting as the primary hydrophobic aryl group and the amide linkage providing the hydrogen bonding and electron donor functionalities. researchgate.net

While the precise in vitro mechanisms for benzofuran-based anticonvulsants are still under detailed investigation, the general mechanisms for drugs with similar pharmacophoric features involve three main categories: (1) blockade of voltage-gated sodium channels, which reduces the sustained high-frequency firing of neurons; (2) enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), often by interacting with GABA-A receptors; and (3) inhibition of excitatory glutamatergic neurotransmission. mdpi.com Studies on structurally related N-(aryl)-pyrrolidine-2,5-diones have shown that their anticonvulsant action may be linked to the blockade of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov It is plausible that benzofuran-amide analogues operate through similar ion channel modulation mechanisms. The α-substituted amide group itself has been proposed as a minimum pharmacophore that may be responsible for the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Table 2: Pharmacophore Requirements for Benzofuran-based Anticonvulsants

| Pharmacophore Feature | Description | Corresponding Moiety in Benzofuran Analogues | Reference |

|---|---|---|---|

| Hydrophobic Aryl Ring | Provides a key binding interaction with the biological target. | Benzofuran ring system | researchgate.net |

| Hydrogen Bonding Domain | Participates in hydrogen bonding with the receptor. | Amide (-NH-C=O) group | researchgate.net |

| Electron Donor System | An atom or group capable of donating electrons for interaction. | Carbonyl oxygen of the amide group | researchgate.net |

Other Emerging In Vitro Biological Activities (e.g., Antioxidant, Antiprotozoal)

Beyond their anti-inflammatory and anticonvulsant potential, benzofuran analogues have demonstrated a range of other promising biological activities in vitro, most notably as antioxidant and antiprotozoal agents.

Antioxidant Activity

The capacity of benzofuran derivatives to act as antioxidants has been evaluated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. bohrium.comresearchgate.net These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. Studies on benzofuran-2-yl(phenyl)methanone derivatives have shown significant radical scavenging activities, with some compounds exhibiting potencies comparable to the standard antioxidant, ascorbic acid. bohrium.com Structure-activity relationship (SAR) studies have indicated that the antioxidant capacity is influenced by the nature and position of substituents on the benzofuran and phenyl rings. For example, electron-donating groups at the para-position of the phenyl ring can influence the activity. bohrium.com Furthermore, 3,3-disubstituted-3H-benzofuran-2-one derivatives bearing hydroxyl groups on the aromatic ring have also been highlighted for their ability to reduce intracellular reactive oxygen species (ROS) levels in cellular models. nih.gov

Table 3: In Vitro Antioxidant Activity of Benzofuran Analogues

| Compound Class | Assay | Result (IC₅₀ values) | Reference |

|---|---|---|---|

| Benzofuran-2-yl(phenyl)methanones | DPPH Scavenging | 16.04–32.33 µM | bohrium.com |

| Benzofuran-2-yl(phenyl)methanones | ABTS Scavenging | 16.99–33.01 µM | bohrium.com |

Antiprotozoal Activity

Several classes of benzofuran derivatives have been assessed for their in vitro activity against a range of protozoan parasites responsible for diseases such as Chagas disease, African trypanosomiasis, leishmaniasis, and malaria. Synthetic dihydrobenzofuran and benzofuran neolignans have demonstrated promising activity against amastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com For one active compound, in silico modeling suggested a mechanism involving the destabilization of tubulin-microtubule dynamics, which is critical for parasite cell division and motility. mdpi.com

Furthermore, cationic bisbenzofurans have shown potent and broad-spectrum antiprotozoal effects. nih.gov These compounds were active against Trypanosoma brucei rhodesiense, Plasmodium falciparum (the deadliest malaria parasite), and Leishmania donovani. The activity was found to be dependent on the type and position of the cationic groups and the length of the linker connecting the two benzofuran moieties, with bisamidines connected by a two-carbon linker showing particularly high efficacy. nih.gov

Table 4: In Vitro Antiprotozoal Activity of Benzofuran Analogues

| Compound Class | Target Organism | Activity (IC₅₀ values) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Dihydrobenzofuran Neolignans | Trypanosoma cruzi | 3.26–21.42 µM | Destabilization of tubulin-microtubule dynamics | mdpi.com |

| Cationic Bisbenzofurans | T. brucei rhodesiense | Highly potent | Not specified | nih.gov |

| Cationic Bisbenzofurans | Plasmodium falciparum | Potency greater than artemisinin (B1665778) for some compounds | Not specified | nih.gov |

Derivatives and Hybrid Compounds of Ethyl 3 Butanamido 1 Benzofuran 2 Carboxylate in Academic Research

Benzofuran-Based Heterocyclic Hybrids (e.g., Thiazoles, Triazoles, Oxadiazoles)

The fusion of the benzofuran (B130515) core with five-membered aromatic heterocycles like thiazoles, triazoles, and oxadiazoles (B1248032) has yielded numerous hybrid molecules with significant biological potential. These heterocyclic rings are known pharmacophores that can modulate the physicochemical properties and biological activity of the parent benzofuran structure.

Thiazoles: Benzofuran-thiazole hybrids have been synthesized and investigated for various therapeutic applications. For instance, new series of 1,3-thiazole-benzofuran derivatives have been synthesized through the heterocyclization of carbothioamides with hydrazonoyl halides. researchgate.net Another approach involves creating benzofuran–thiazolylhydrazone derivatives by reacting benzofuran-2-carbaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromides. nih.gov These hybrids have shown promise as monoamine oxidase (MAO) inhibitors, with compounds like 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole exhibiting potent inhibitory activity against the MAO-A isoenzyme. nih.gov

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) moieties are frequently incorporated into the benzofuran scaffold, often via "click chemistry" or multi-step synthetic pathways. nih.govnih.gov These hybrids have demonstrated a broad spectrum of activities, including antifungal, antibacterial, and acetylcholinesterase (AChE) inhibition. nih.govnih.govmdpi.com In one study, a series of benzofuran-1,2,3-triazole hybrids were synthesized and evaluated as potential wood preservatives, with some compounds showing significant activity against brown-rot fungi. ncsu.edu Another research effort focused on 5-bromobenzofuran-1,2,4-triazoles, which displayed promising efficacy against AChE and certain bacterial strains. nih.gov The synthetic route for these compounds often starts from a substituted benzofuran-2-carboxylate, which is converted to a carbohydrazide, followed by cyclization to form the triazole ring. nih.gov

Table 1: Selected Benzofuran-Heterocyclic Hybrids and Their Reported Activities

| Hybrid Class | Example Compound | Synthesis Highlight | Reported Biological Activity | Reference(s) |

| Thiazole | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | Reaction of thiosemicarbazone with phenacyl bromide | Monoamine Oxidase A (MAO-A) inhibitor | nih.gov |

| Triazole | N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide | Click chemistry approach | Antifungal against wood rot fungi | ncsu.edu |

| Triazole | 5-bromo-4-(3,4-dimethylphenyl)-1-((5-bromobenzofuran-2-yl)methyl)-1H-1,2,4-triazole-3-thiol | Multi-step synthesis from 5-bromobenzofuran-2-carbohydrazide | Antibacterial and Acetylcholinesterase (AChE) inhibitor | nih.gov |

| Oxadiazole | 2-(Benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole | Synthesis from salicylaldehyde | Antifungal against wood-degrading fungi | semanticscholar.org |

| Oxadiazole | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives | Ultrasonic-assisted synthesis | Tyrosinase inhibitor | nih.gov |

Integration with Amino Acid Scaffolds to Form Hybrid Molecules

The conjugation of benzofuran derivatives with amino acids represents a strategy to improve bioavailability and target specificity, leveraging the natural transport mechanisms for amino acids in biological systems. Research in this area has led to the synthesis of novel benzofuran-amino acid hybrids.

One synthetic approach involves the reaction of ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate with various amines or amino acid ethyl esters. This reaction yields a series of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. researchgate.net These compounds merge the benzofuran core with the structural diversity of amino acids, creating molecules with potential for further biological evaluation. Studies have explored these conjugates for activities such as anti-HIV, demonstrating that the benzofuran scaffold can be effectively functionalized with amino acid moieties to generate compounds with therapeutic potential. researchgate.net The synthesis generally proceeds via nucleophilic substitution, where the amino group of the amino acid ester displaces the bromine atom on the benzofuran ring. researchgate.net

Exploration of Fused Benzofuran Systems (e.g., Dihydrobenzofurans)

Fused benzofuran systems, particularly 2,3-dihydrobenzofurans, are prevalent in numerous biologically active natural products and pharmaceuticals. rsc.orgresearchgate.net The exploration of these systems involves developing novel synthetic methodologies and evaluating their biological properties. Dihydrobenzofurans possess a non-aromatic furan (B31954) ring, which introduces a three-dimensional structural element distinct from the planar benzofuran core.

The synthesis of dihydrobenzofuran scaffolds is a significant focus of research, with various transition metal-catalyzed reactions being developed. nih.gov Palladium, rhodium, and copper catalysts have been successfully employed in annulation, cyclization, and insertion reactions to construct the dihydrobenzofuran ring system. nih.gov For instance, palladium-catalyzed annulation reactions can be used to prepare polycyclic dihydrobenzofurans. nih.gov These synthetic strategies provide access to a wide range of substituted dihydrobenzofurans for biological screening.

Fluorinated dihydrobenzofuran derivatives have been investigated for their anti-inflammatory and potential anticancer activities. nih.govmdpi.com Research has shown that certain derivatives can suppress inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com These findings highlight the therapeutic potential of the dihydrobenzofuran scaffold in diseases where inflammation plays a crucial role. nih.govmdpi.com

Table 2: Synthetic Approaches and Applications of Fused Benzofuran Systems

| Fused System | Synthetic Strategy | Key Features | Application/Biological Activity | Reference(s) |

| Dihydrobenzofuran | Transition metal-catalyzed cyclization (e.g., Pd, Rh, Cu) | Efficient construction of the fused ring system | Core of many natural products, anti-inflammatory, anticancer | rsc.orgnih.govnih.govmdpi.com |

| Polycyclic Dihydrobenzofuran | Palladium-catalyzed annulation reaction | Formation of complex, multi-ring structures | Building blocks for complex molecules | nih.gov |

| Spiroindolizidine-fused Dihydrobenzofuran | Double-dearomative [3 + 2] cycloadditions | Assembly of two privileged scaffolds into a single molecule | Potential for novel bioactivities | nih.gov |

| Pyridine-fused Dihydrobenzofuran | Copper-catalyzed reaction of coumarins and oximes | Destructive insertion to form fused systems | Exploration of new chemical space | nih.gov |

Natural Product Inspired Analogues and Their Synthetic Exploration

Benzofuran and its derivatives are ubiquitous structural motifs in a vast array of natural products, which are a primary source of inspiration for drug discovery. rsc.orgrsc.org The total synthesis of these complex natural products and the creation of their simplified analogues are major areas of academic research. These efforts not only provide access to rare compounds for biological testing but also drive the development of new synthetic methodologies.

The 2,3-dihydrobenzofuran (B1216630) skeleton is particularly common in natural products like lignans (B1203133) and neolignans, which exhibit a wide range of biological activities including cytotoxic, anti-inflammatory, and antioxidant properties. rsc.orgresearchgate.net Synthetic approaches to these natural products often focus on efficiently constructing the core dihydrobenzofuran ring and controlling the stereochemistry of its substituents. rsc.org

The synthesis of natural products such as ailanthoidol (B1236983) and egonol, which contain the 2-arylbenzofuran core, has been achieved through concise strategies involving palladium-catalyzed domino cyclization/coupling processes. researchgate.net These synthetic routes allow for the divergent production of various natural products and their analogues, facilitating structure-activity relationship (SAR) studies. The development of these synthetic strategies is crucial for exploring the full therapeutic potential of benzofuran-containing natural products. nih.govnih.gov

Future Research Directions and Potential Academic Applications

Development of Novel and Green Synthetic Methodologies for Complex Analogues

The synthesis of benzofuran (B130515) derivatives has been an area of active investigation. acs.orgnih.gov Traditional methods for constructing the benzofuran core and introducing substituents often involve multi-step procedures and the use of hazardous reagents. Future research will likely focus on the development of more efficient and environmentally benign synthetic strategies. One-pot cascade reactions and transition-metal-free synthesis are emerging as powerful tools for creating complex molecular architectures. researchgate.net For instance, a facile and efficient synthetic route has been developed for substituted benzofuran-2-carboxylate 1,2,3-triazoles using a click chemistry approach in a green solvent system. niscair.res.in

A plausible synthetic route to ethyl 3-butanamido-1-benzofuran-2-carboxylate could involve the acylation of ethyl 3-aminobenzofuran-2-carboxylate with butanoyl chloride or a related activated butyric acid derivative. The starting amine is commercially available. sigmaaldrich.com

Future synthetic endeavors could explore:

Catalytic C-H activation: Direct functionalization of the benzofuran core to introduce the amido group or other functionalities would represent a significant advancement in synthetic efficiency. nih.gov

Flow chemistry: Continuous flow synthesis can offer improved safety, scalability, and product purity for the synthesis of benzofuran analogs.

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for key synthetic steps.

Advanced Computational Chemistry for Predictive Modeling in SAR and Reaction Design

Computational chemistry plays a crucial role in modern drug discovery and development. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how structural modifications impact biological activity. mdpi.comnih.gov These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and selective molecules.

For this compound and its analogs, computational studies could be employed to:

Predict binding affinities: Molecular docking studies can predict how these compounds interact with specific biological targets, providing insights into their mechanism of action. researchgate.net

Elucidate reaction mechanisms: Density functional theory (DFT) calculations can be used to model reaction pathways and transition states, aiding in the optimization of synthetic conditions.

Predict ADMET properties: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates.

| Computational Technique | Application in Benzofuran Research |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and guiding lead optimization mdpi.com |

| Molecular Docking | Identifying potential biological targets and predicting binding modes researchgate.net |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and optimizing synthetic routes |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles |

Deeper Elucidation of Mechanistic Pathways in Various In Vitro Biological Systems

Benzofuran derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov However, for many of these compounds, the precise molecular mechanisms underlying their biological effects remain to be fully elucidated.

Future research should focus on detailed in vitro studies to unravel the mechanistic pathways of 3-amidobenzofuran-2-carboxylates. This could involve:

Cell-based assays: Evaluating the effects of these compounds on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

Enzyme inhibition assays: Determining the inhibitory activity of these compounds against specific enzymes implicated in disease pathogenesis.

Reporter gene assays: Investigating the impact of these compounds on the activity of specific signaling pathways.

A study on 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives revealed their potential as antimicrobial, anti-inflammatory, and antioxidant agents, suggesting that the amido substituent at the 3-position is a key determinant of biological activity. researchgate.net

Identification and Validation of New Molecular Targets for Benzofuran-Based Modulators

A critical aspect of drug discovery is the identification and validation of novel molecular targets. While some biological targets for benzofuran derivatives have been identified, such as tubulin and various kinases, there is a vast landscape of potential targets yet to be explored. mdpi.com

Future research efforts in this area could include:

Chemical proteomics: Using affinity-based probes to identify the protein targets of benzofuran derivatives in a cellular context.

High-throughput screening: Screening libraries of benzofuran compounds against a panel of disease-relevant targets to identify novel modulators.

Genetic approaches: Employing techniques such as CRISPR-Cas9 to validate the role of identified targets in the observed biological effects.

For example, certain 2-arylbenzofuran derivatives have been identified as dual inhibitors of cholinesterase and β-secretase, highlighting their potential for the treatment of Alzheimer's disease. nih.gov

Rational Design of Next-Generation Benzofuran-Derived Research Probes and Tool Compounds

Research probes and tool compounds are indispensable for dissecting complex biological processes. The benzofuran scaffold provides a versatile platform for the development of such molecular tools.

Future work in this direction could involve the rational design and synthesis of:

Fluorescently labeled benzofurans: These probes can be used to visualize the subcellular localization of their targets and to monitor their dynamics in living cells.

Biotinylated or photo-affinity labeled benzofurans: These can be used for target identification and validation studies through pull-down experiments and photo-affinity labeling.

Selective inhibitors: The development of highly potent and selective inhibitors for specific biological targets is crucial for their validation as therapeutic targets.

The structure-activity relationship (SAR) of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors has been explored, providing a foundation for the design of more potent and selective modulators of this important drug transporter. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-butanamido-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, including C–H arylation and transamidation. For example, palladium-catalyzed C–H arylation introduces substituents to the benzofuran scaffold, followed by transamidation with butanamide derivatives. Reaction parameters such as catalyst concentration (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) critically affect yield. Lower temperatures (<100°C) reduce side reactions but prolong reaction time, while higher Pd concentrations (5–10 mol%) improve efficiency but increase costs .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and butanamide NH (δ 6.5–7.0 ppm). Benzofuran protons appear as distinct aromatic signals (δ 7.0–8.0 ppm).

- ¹³C NMR : Identify the carbonyl groups (ester at ~165–170 ppm, amide at ~170–175 ppm).

- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹, amide: ~1650 cm⁻¹) and N–H (amide: ~3300 cm⁻¹). Cross-validate with databases like NIST Chemistry WebBook for reference spectra .

Q. What crystallization strategies are effective for purifying this compound?

- Methodological Answer : Slow evaporation from a 1:1 ethyl acetate/hexane mixture yields high-purity crystals. For stubborn impurities, gradient recrystallization (e.g., switching from DCM to methanol) can isolate the target compound. Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (X₁: 80°C vs. 120°C), catalyst loading (X₂: 5 vs. 10 mol%), and solvent (X₃: DMF vs. THF). Response surface methodology (RSM) models yield (%) as the response variable. For example, a central composite design (CCD) revealed that THF at 100°C with 7.5 mol% Pd maximizes yield (82%) while minimizing byproducts. ANOVA validates model significance (p < 0.05) .

Q. How do conflicting crystallographic data (e.g., bond angles, space groups) arise, and how can they be resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C–C–O in the ester group) may stem from twinning or poor data resolution. Use SHELXL for refinement, applying restraints for geometrically strained regions. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. For example, a 1.5 Å resolution dataset refined with SHELXL (R₁ = 0.042) resolved ambiguities in the benzofuran ring conformation .

Q. What computational methods predict the biological activity of this compound against antimicrobial targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against Staphylococcus aureus FabI (PDB: 3GR6) identifies binding affinity (ΔG). QSAR models using MOE or Schrödinger correlate substituent electronic parameters (Hammett σ) with MIC values. For instance, a –CF₃ group at the benzofuran C5 position increases hydrophobicity, enhancing membrane penetration (predicted MIC: 2 µg/mL vs. experimental: 3 µg/mL) .

Q. How do solvent effects influence the reaction mechanism in transamidation steps?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the transition state via dipole interactions, lowering activation energy. In contrast, non-polar solvents (e.g., toluene) favor entropy-driven pathways. DFT calculations (Gaussian 16, B3LYP/6-31G*) show a 15 kcal/mol difference in ΔG‡ between DMF and toluene, consistent with experimental rate constants (k_DMF = 0.12 s⁻¹ vs. k_toluene = 0.03 s⁻¹) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anticancer activity of benzofuran derivatives?

- Methodological Answer : Variability in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line specificity (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB). Validate via standardized panels (NCI-60) and orthogonal assays (apoptosis markers: caspase-3 activation). Meta-analysis of PubChem BioAssay data (AID: 1259367) identifies structure-activity trends, such as electron-withdrawing groups enhancing potency .

Q. Why do synthetic yields vary across studies despite identical reported conditions?

- Methodological Answer : Trace impurities (e.g., Pd residues) or moisture sensitivity in amidation steps cause variability. Replicate experiments under inert atmosphere (N₂/Ar) with rigorous drying of solvents (molecular sieves). LC-MS monitoring detects intermediates (e.g., acyl azide) to pinpoint incomplete reactions. For example, residual Pd (≥0.1% by ICP-MS) correlates with yield reductions of 10–15% .

Tables for Key Data

Table 1. Optimization of Reaction Conditions via Factorial Design

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 100 |

| Catalyst (mol%) | 5 | 10 | 7.5 |

| Solvent | DMF | THF | THF |

| Yield (%) | 65 | 78 | 82 |

Table 2. Spectroscopic Benchmarks for Structural Validation

| Technique | Key Signal | Expected Value |

|---|---|---|

| ¹H NMR | Ethyl CH₃ | δ 1.3 ppm (triplet) |

| ¹³C NMR | Ester C=O | ~168 ppm |

| IR | Amide N–H | ~3280 cm⁻¹ |

Table 3. Docking Scores vs. Experimental Bioactivity

| Substituent | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| –H | -8.2 | 45 ± 3 |

| –CF₃ | -9.7 | 12 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.